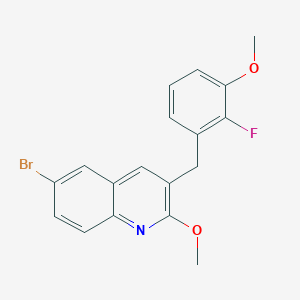
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline
Vue d'ensemble
Description
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is a useful research compound. Its molecular formula is C18H15BrFNO2 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Improvement and Efficiency
- Improved Synthesis Processes : The use of 6-bromo-2-fluoro-3-methoxybenzaldehyde in drug discoveries has been optimized. The introduction of the telescoping process has increased the efficiency of synthesis, reducing isolation processes and increasing yield, thus accelerating the supply of key intermediates to medicinal laboratories (Nishimura & Saitoh, 2016).
Molecular Structure and Analysis
- Structural Analysis of Derivatives : Studies on derivatives of 6-bromo-2-methoxyquinoline, including 6-bromo-3-fluoro-2-methoxyquinolines, have been conducted. These involve the characterization of their molecular structure through various techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. These studies provide insights into the physical and chemical properties of these compounds, aiding in the development of new drugs (Zhou et al., 2022).
Applications in Drug Synthesis
- Antibiotic Synthesis : The synthesis of halogenated quinoline building blocks, which include 6-bromo-2-methoxyquinoline derivatives, plays a significant role in antimicrobial drug discovery. These building blocks are essential for creating new antibiotics, demonstrating the significance of 6-bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline in pharmaceutical research (Flagstad et al., 2014).
Novel Compound Synthesis
- Creation of New Drug Compounds : Research includes the development of new types of anti-TB drugs derived from quinoline, utilizing 6-bromo-2-methoxyquinoline as a key component. This highlights the compound's potential in the synthesis of novel therapeutic agents (Sun Tie-min, 2009).
Propriétés
IUPAC Name |
6-bromo-3-[(2-fluoro-3-methoxyphenyl)methyl]-2-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO2/c1-22-16-5-3-4-11(17(16)20)8-13-9-12-10-14(19)6-7-15(12)21-18(13)23-2/h3-7,9-10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBPVQZVTGQPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CC2=C(N=C3C=CC(=CC3=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


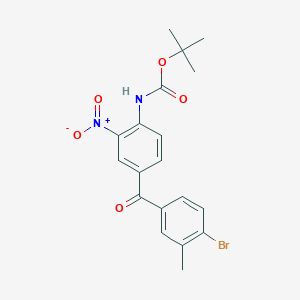
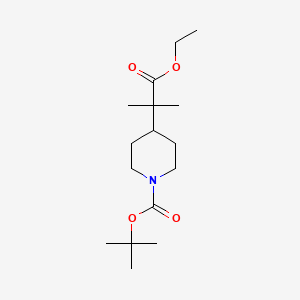


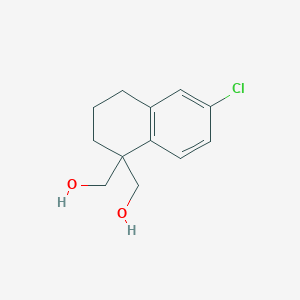
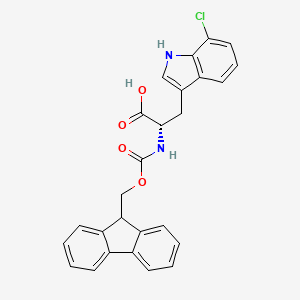

![2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine](/img/structure/B8112772.png)

![[(1S,2R,3R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/structure/B8112788.png)
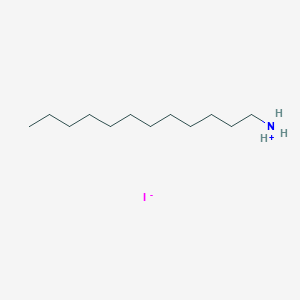
![3-(3-fluorophenyl)-7-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8112815.png)
![7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8112816.png)
![rel-(3aS,7R,8aS)-2-(3-methoxyphenethyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide](/img/structure/B8112819.png)
